![molecular formula C14H15ClFNO B1391218 (4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride CAS No. 1185301-66-9](/img/structure/B1391218.png)
(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride
Overview
Description
4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride, also known as FMBM, is an organic compound used in a variety of applications in scientific research. It is a white, water-soluble solid with a molecular weight of 320.86 g/mol. FMBM has been found to be a useful tool in a variety of research applications due to its high solubility and low toxicity.
Scientific Research Applications
Carcinogenicity Studies
A study on various fluoro and methoxy derivatives of 4-dimethylaminoazobenzene, which are structurally related to (4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride, indicated that certain structural elements are necessary for carcinogenic activity. This research helps in understanding the carcinogenic potential of similar compounds (Miller, Miller, & Finger, 1957).
Mass Spectrometry in Metabolism Studies
The mass spectra and gas chromatographic properties of fluoro-, chloro-, and bromomethoxy-biphenyls were examined, contributing to the identification of hydroxylated metabolites in metabolism studies. This research is significant for understanding the metabolic pathways of similar compounds (Tulp, Olie, & Hutzinger, 1977).
Development of Biased Agonists
Research on novel derivatives of methanamine, including fluoro and methoxy variants, has led to the development of "biased agonists" of serotonin receptors. These compounds are promising candidates for antidepressant drugs due to their selectivity and favorable drug-like properties (Sniecikowska et al., 2019).
Histochemical Applications
The use of fluoro and methoxy compounds in histochemical reactions for the demonstration of certain amines highlights their potential in biological imaging and diagnostic techniques (Björklund & Stenevi, 1970).
Serotonin Receptor Studies
Compounds structurally related to (4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride have been used to study the pharmacology of serotonin receptors, providing insights into the neurological and pharmacological actions of these receptors (Vickers et al., 2001).
Exploration of Dopamine Receptor Ligands
Research into compounds with fluoro and methoxy groups has contributed to the understanding of dopamine receptor ligands, specifically in terms of their binding and function. This is crucial for the development of targeted therapies in neurological disorders (Banala et al., 2011).
Electroluminescence in Polymer Light-Emitting Diodes
The development of cross-linkable hole-transporting materials with fluoro and methoxy groups has implications in the field of electroluminescence, particularly for white light polymer light-emitting diodes. This research is significant in the development of advanced lighting and display technologies (Cheng et al., 2011).
properties
IUPAC Name |
[2-fluoro-5-(3-methoxyphenyl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c1-17-13-4-2-3-10(8-13)11-5-6-14(15)12(7-11)9-16;/h2-8H,9,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEATGINHYFSKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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